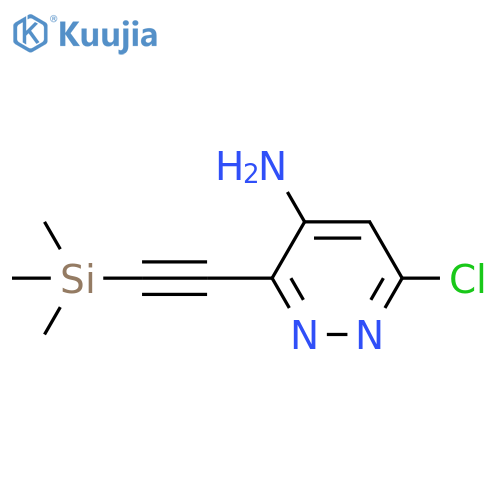

Cas no 1936496-33-1 (6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine)

1936496-33-1 structure

商品名:6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine

6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyridazinamine, 6-chloro-3-[2-(trimethylsilyl)ethynyl]-

- 6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine

-

- インチ: 1S/C9H12ClN3Si/c1-14(2,3)5-4-8-7(11)6-9(10)13-12-8/h6H,1-3H3,(H2,11,13)

- InChIKey: JGNWRFGGZZTNSB-UHFFFAOYSA-N

- ほほえんだ: C1(C#C[Si](C)(C)C)=NN=C(Cl)C=C1N

6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-214015-1.0g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 1g |

$699.0 | 2023-05-25 | ||

| Enamine | EN300-214015-5.0g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 5g |

$2028.0 | 2023-05-25 | ||

| Enamine | EN300-214015-10g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 95% | 10g |

$3007.0 | 2023-09-16 | |

| Enamine | EN300-214015-0.25g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 95% | 0.25g |

$347.0 | 2023-09-16 | |

| Enamine | EN300-214015-0.5g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 95% | 0.5g |

$546.0 | 2023-09-16 | |

| Enamine | EN300-214015-10.0g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 10g |

$3007.0 | 2023-05-25 | ||

| Enamine | EN300-214015-0.05g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 95% | 0.05g |

$162.0 | 2023-09-16 | |

| Enamine | EN300-214015-0.1g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 95% | 0.1g |

$241.0 | 2023-09-16 | |

| Enamine | EN300-214015-5g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 95% | 5g |

$2028.0 | 2023-09-16 | |

| Enamine | EN300-214015-2.5g |

6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine |

1936496-33-1 | 95% | 2.5g |

$1370.0 | 2023-09-16 |

6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

1936496-33-1 (6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量